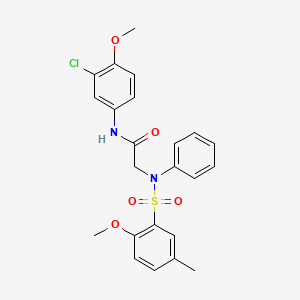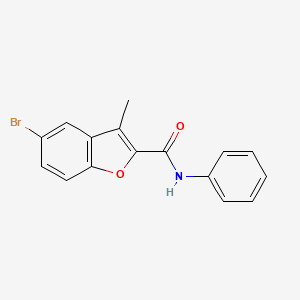![molecular formula C17H14BrFN2 B3598691 (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B3598691.png)
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-fluorophenyl)prop-2-enenitrile
Overview
Description
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-fluorophenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a bromo-substituted phenyl ring, a dimethylamino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-fluorophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 4-(dimethylamino)phenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Enamine: The brominated product is then reacted with a fluorophenyl acetonitrile derivative under basic conditions to form the enamine intermediate.
Cyclization: The enamine intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-fluorophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated and fluorinated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-fluorophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromo and fluorophenyl groups can enhance the compound’s binding affinity and specificity for these targets. The dimethylamino group can modulate the compound’s electronic properties, influencing its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar applications in the production of dyes and herbicides.
Dibromoalkanes: These compounds are synthesized by dibromination and are used in various organic synthesis reactions.
Piperazines: These compounds are used in the synthesis of pharmaceuticals and have similar structural features.
Uniqueness
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-fluorophenyl)prop-2-enenitrile is unique due to the presence of both bromo and fluorophenyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2/c1-21(2)17-7-6-12(9-16(17)18)8-14(11-20)13-4-3-5-15(19)10-13/h3-10H,1-2H3/b14-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSRFTMRSMJNKX-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C(C#N)C2=CC(=CC=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N-methylmethanesulfonamide](/img/structure/B3598610.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B3598618.png)
![N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B3598631.png)

![2-cyano-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B3598636.png)
![N~1~-(4-bromo-3-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3598642.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3598646.png)
![3-chloro-5-ethoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3598670.png)
![N-[2-(METHYLSULFANYL)PHENYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE](/img/structure/B3598677.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3598678.png)
![N-ethyl-9-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3598686.png)
![diethyl 5-{[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3598695.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3598703.png)

